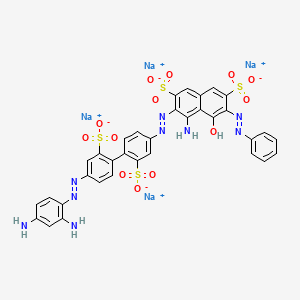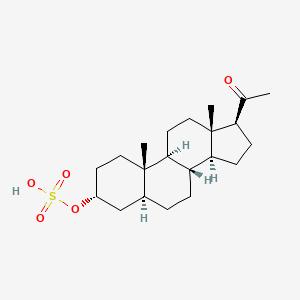
Brexanolone metabolite M139
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brexanolone metabolite M139 is a derivative of brexanolone, a neuroactive steroid that acts as a positive allosteric modulator of gamma-aminobutyric acid type A (GABA-A) receptors. Brexanolone is primarily used in the treatment of postpartum depression, a condition affecting many women after childbirth . The metabolite M139 is one of the key metabolites formed during the metabolism of brexanolone in the human body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of brexanolone metabolite M139 involves several steps, starting from progesterone. The key steps include reduction, oxidation, and functional group modifications to achieve the desired structure. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of brexanolone and its metabolites, including M139, involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to be cost-effective and scalable, ensuring consistent production of high-quality compounds .
化学反应分析
Types of Reactions
Brexanolone metabolite M139 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound. These products are characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .
科学研究应用
Brexanolone metabolite M139 has several scientific research applications:
Chemistry: Used as a reference compound in the study of steroid metabolism and synthetic pathways.
Biology: Investigated for its role in modulating GABA-A receptors and its effects on neuronal activity.
Medicine: Explored for its potential therapeutic effects in conditions like depression, anxiety, and epilepsy.
Industry: Utilized in the development of new neuroactive steroids and as a quality control standard in pharmaceutical manufacturing
作用机制
Brexanolone metabolite M139 exerts its effects by modulating GABA-A receptors, which are key inhibitory neurotransmitter receptors in the brain. By enhancing the inhibitory effects of GABA, M139 helps to restore normal neuronal activity and reduce symptoms of depression and anxiety. The molecular targets include both synaptic and extrasynaptic GABA-A receptors, which promote tonic inhibition and stabilize neuronal networks .
相似化合物的比较
Brexanolone metabolite M139 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Allopregnanolone: Another neuroactive steroid with similar GABA-A receptor modulating effects.
Ganaxolone: A synthetic analog of allopregnanolone used in the treatment of epilepsy and other neurological disorders
This compound stands out due to its specific pharmacokinetic properties and its role in the metabolism of brexanolone, making it a valuable compound in both research and therapeutic contexts .
属性
CAS 编号 |
29802-94-6 |
|---|---|
分子式 |
C21H34O5S |
分子量 |
398.6 g/mol |
IUPAC 名称 |
[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H34O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19H,4-12H2,1-3H3,(H,23,24,25)/t14-,15+,16-,17+,18-,19-,20-,21+/m0/s1 |
InChI 键 |
MENQCIVHHONJLU-SYBPFIFISA-N |
手性 SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C |
规范 SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


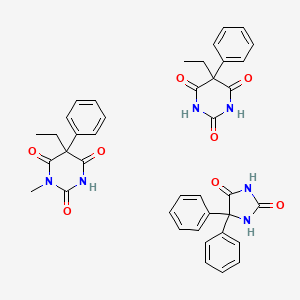
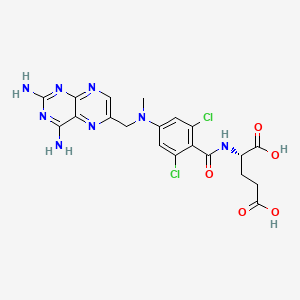


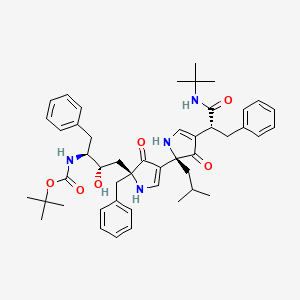
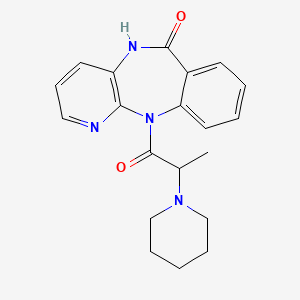
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)
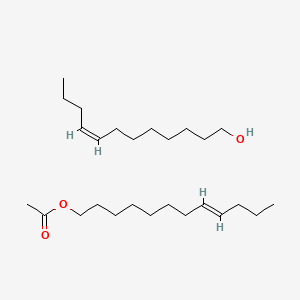
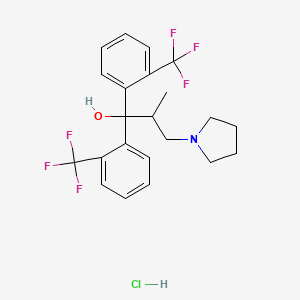
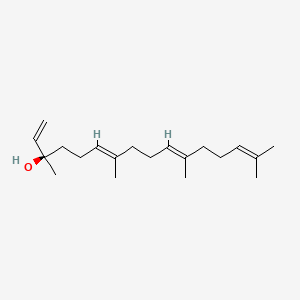
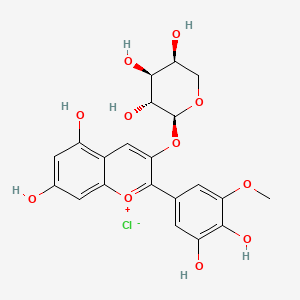
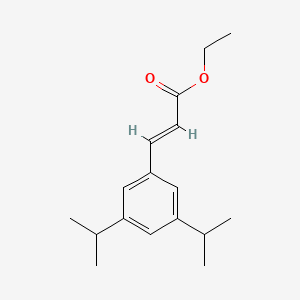
![(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)
